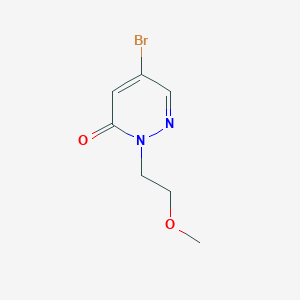

5-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one

カタログ番号 B2654177

CAS番号:

1935090-41-7

分子量: 233.065

InChIキー: PXQYWZKMSGRSSM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

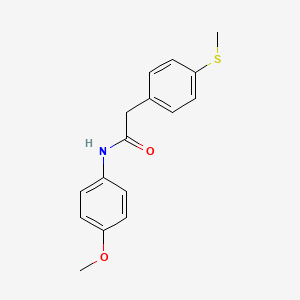

5-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C7H9BrN2O2 . It is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one consists of a pyridazinone ring substituted with a bromine atom and a 2-methoxyethyl group . The molecular weight of this compound is 233.06 .Physical And Chemical Properties Analysis

5-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one has a molecular weight of 233.06 . Additional physical and chemical properties such as melting point, boiling point, and density were not available in the search results .科学的研究の応用

Reactivity and Synthesis Techniques

- The reactivity of pyridazin-3(2H)-one derivatives towards hydrochloric acid has been studied, revealing efficient and selective cleavage of the methoxymethyl group under mild conditions using aluminium chloride, showcasing its synthetic versatility (Coelho et al., 2005).

Synthesis of Pyrazole Derivatives

- Brominated trihalomethylenones, including derivatives of pyridazin-3(2H)-one, have been explored as precursors in the synthesis of various pyrazole derivatives. These processes involve cyclocondensation reactions, demonstrating the compound's utility in creating structurally diverse heterocycles (Martins et al., 2013).

Photophysical Properties

- The photophysical properties of newly synthesized pyridazin-3(2H)-one derivatives have been investigated, including their ground and excited state dipole moments. This research aids in understanding the electronic structure and potential applications in photodynamic therapy or organic electronics (Desai et al., 2016).

Coupling Reactions for Organic Synthesis

- A direct method for preparing 5-bromo-2-pyridylzinc iodide from 5-bromo-2-iodopyridine has been developed, showcasing the compound's utility in coupling reactions. This method enhances the synthesis of cross-coupling products, demonstrating its relevance in constructing complex organic molecules (Rieke & Kim, 2011).

Synthesis of Pyridazinone Derivatives

- Research into the synthesis of pyridazinone derivatives, including methods for generating various substituted pyridazinones, highlights the compound's role in medicinal chemistry and the exploration of new therapeutic agents (Soliman & El-Sakka, 2011).

Novel One-Pot Synthesis Approaches

- Innovative one-pot synthesis methods have been developed for pyridazin-3(2H)-ones, enabling the efficient creation of derivatives with potential applications in drug discovery and materials science (Basanagouda & Kulkarni, 2011).

将来の方向性

特性

IUPAC Name |

5-bromo-2-(2-methoxyethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-12-3-2-10-7(11)4-6(8)5-9-10/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQYWZKMSGRSSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C=C(C=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-(4-fluorobenzyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2654096.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654104.png)

![8-[(4-Methoxyphenyl)methylamino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2654105.png)

![N~1~-(3-chlorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2654106.png)

![1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one](/img/structure/B2654115.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2654117.png)